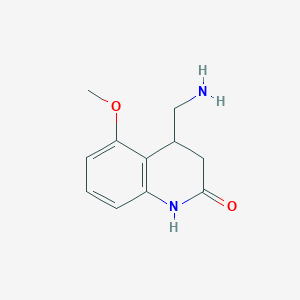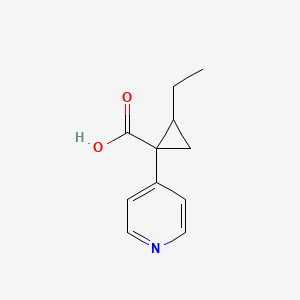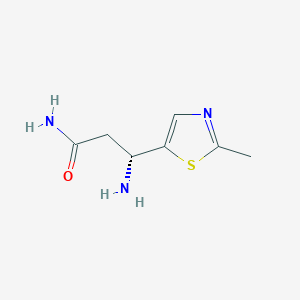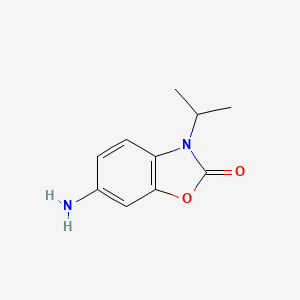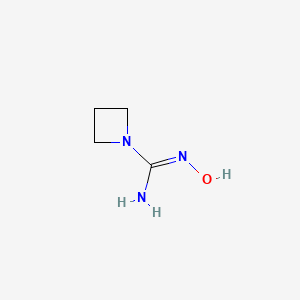
N'-Hydroxyazetidine-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxyazetidine-1-carboximidamide is a chemical compound with the molecular formula C₄H₉N₃O It is a member of the azetidine family, which is known for its four-membered ring structure containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxyazetidine-1-carboximidamide typically involves the reaction of azetidine with hydroxylamine and a suitable carboximidamide precursor. One common method is the photochemical flow synthesis, which utilizes a Norrish-Yang cyclization reaction. This method allows for the efficient production of 3-hydroxyazetidines, which can then be further modified to produce N’-Hydroxyazetidine-1-carboximidamide .
Industrial Production Methods
Industrial production methods for N’-Hydroxyazetidine-1-carboximidamide are not well-documented in the literature. the scalability of the photochemical flow synthesis method suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
N’-Hydroxyazetidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N’-Hydroxyazetidine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N’-Hydroxyazetidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyazetidine-3-carboxamide: Another member of the azetidine family with similar structural features.
Piperine-carboximidamide hybrids: Compounds that combine the azetidine ring with other functional groups for enhanced biological activity.
Uniqueness
N’-Hydroxyazetidine-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H9N3O |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
N'-hydroxyazetidine-1-carboximidamide |
InChI |
InChI=1S/C4H9N3O/c5-4(6-8)7-2-1-3-7/h8H,1-3H2,(H2,5,6) |
Clave InChI |
TVXHFLCDNYBPGF-UHFFFAOYSA-N |
SMILES isomérico |
C1CN(C1)/C(=N/O)/N |
SMILES canónico |
C1CN(C1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


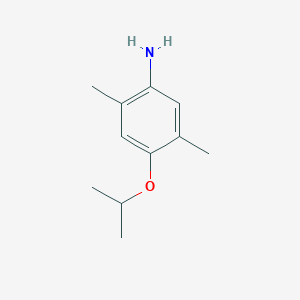
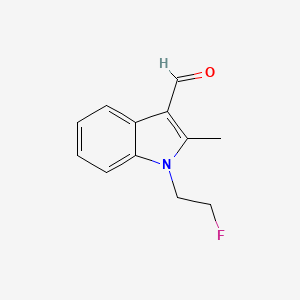

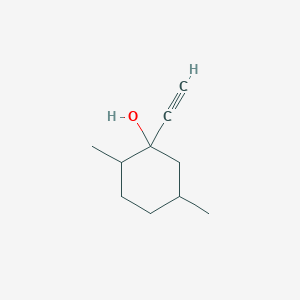
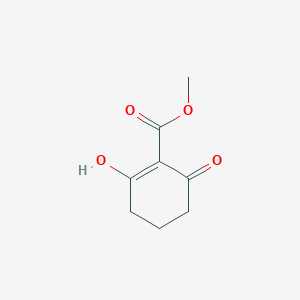

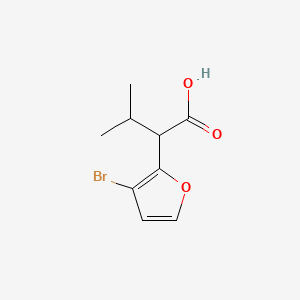
![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)

